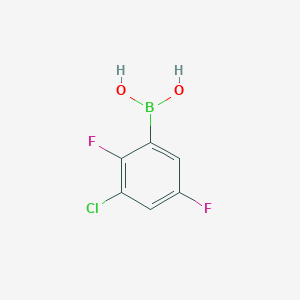

3-Chloro-2,5-difluorophenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-difluorophenylboronic acid typically involves the borylation of 3-chloro-2,5-difluorobenzene. One common method is the reaction of 3-chloro-2,5-difluorobenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl and heterobiaryl structures.

Mechanism and Conditions

-

Catalysts : Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) are commonly used .

-

Bases : K₂CO₃, Na₂CO₃, or CsF in biphasic solvent systems (e.g., toluene/water) .

-

Temperature : 80–100°C under inert atmosphere (N₂/Ar).

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Bromoanisole | 3-Chloro-2,5-difluorobiaryl | 78% | Pd(PPh₃)₄, K₂CO₃, 90°C, 12h | |

| 5-Bromopyridine | Chloro-difluoropyridylaryl | 65% | PdCl₂(dppf), Na₂CO₃, 85°C, 8h |

Key Observations :

-

Fluorine substituents improve oxidative stability but slightly reduce reaction rates compared to non-fluorinated analogs .

-

Chlorine at the 3-position directs coupling to the para position of aryl halides due to steric and electronic effects.

Protodeboronation and Functional Group Interconversion

The boronic acid group undergoes protodeboronation under acidic or radical conditions, enabling dehalogenation or further functionalization.

Radical Protodeboronation

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Mn(OAc)₃/HOAc | 1,2,4-Trifluorobenzene | 82% | 60°C, 6h | |

| Ir(ppy)₃ (photoredox) | Chlorodifluoroarene | 74% | Blue LED, RT, 4h |

Applications :

Esterification and Stability

The boronic acid forms stable esters with diols (e.g., pinacol, neopentyl glycol), enhancing its shelf life and reactivity in anhydrous conditions .

Nucleophilic Substitution Reactions

The chlorine substituent participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions.

Examples

| Nucleophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| NaOH | 2,5-Difluoro-3-hydroxyphenylboronic acid | 68% | H₂O, 100°C, 6h | |

| NH₃ (aq) | 3-Amino-2,5-difluorophenylboronic acid | 55% | Ethanol, 80°C, 10h |

Limitations :

-

Fluorine’s strong electron-withdrawing effect reduces the reactivity of the chlorine toward weaker nucleophiles .

Oxidation and Hydroxylation

Controlled oxidation converts the boronic acid group to a phenol or ketone.

Oxidation Pathways

| Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 3-Chloro-2,5-difluorophenol | 72% | H₂O, RT, 2h | |

| Cu(OAc)₂ | Difluorophenyl ketone | 63% | DMF, 120°C, 4h |

Comparative Reactivity with Analogues

The reactivity of 3-chloro-2,5-difluorophenylboronic acid differs from related compounds:

| Compound | Suzuki Coupling Rate | Protodeboronation Ease | Source |

|---|---|---|---|

| This compound | Moderate | High | |

| 3,4-Difluorophenylboronic acid | Fast | Low | |

| Phenylboronic acid | Very fast | Very low |

Theoretical Insights

DFT calculations reveal:

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

3-Chloro-2,5-difluorophenylboronic acid is instrumental in the synthesis of pharmaceuticals, especially those targeting cancer and metabolic disorders. Its boronic acid functionality facilitates the formation of covalent bonds with biomolecules, enhancing the potency and selectivity of drug candidates.

Case Study:

Recent studies have demonstrated that compounds derived from this compound exhibit significant activity against various cancer cell lines. For instance, derivatives have shown improved binding affinity to target proteins involved in tumor growth, leading to promising preclinical results in inhibiting cancer progression .

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its ability to participate in cross-coupling reactions allows for the efficient construction of complex organic molecules.

Data Table: Applications in Organic Synthesis

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with aryl halides | 85-95 |

| Negishi Coupling | Formation of carbon-carbon bonds | 80-90 |

| Stille Coupling | Formation of aryl-aryl bonds | 75-88 |

Materials Science

Development of Advanced Materials:

The compound is utilized in the creation of advanced materials such as polymers and nanomaterials. Its unique chemical properties enable the formation of stable bonds that are essential for developing materials with specific electronic and optical properties.

Case Study:

In materials science research, polymers incorporating this compound have been developed for use in electronic devices. These materials exhibit enhanced conductivity and stability under various environmental conditions .

Bioconjugation

Application in Biosensors and Drug Delivery:

In biochemistry, this compound is used for bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is critical for developing biosensors and targeted drug delivery systems.

Data Table: Bioconjugation Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Biosensors | Detecting biomolecules | Glucose sensors |

| Drug Delivery Systems | Targeted delivery of therapeutic agents | Cancer treatment |

Fluorescent Probes

Imaging Applications:

this compound can be incorporated into fluorescent probes used for imaging applications in biological research. This allows scientists to visualize cellular processes in real-time.

Case Study:

Fluorescent probes containing this compound have been utilized to study cellular signaling pathways associated with cancer progression. The ability to track these processes has provided valuable insights into disease mechanisms .

作用机制

The mechanism of action of 3-Chloro-2,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

3-Chloro-2,5-difluorophenylboronic acid can be compared with other phenylboronic acid derivatives:

3-Chloro-2-fluorophenylboronic acid: Similar structure but with one less fluorine atom.

2,5-Difluorophenylboronic acid: Lacks the chlorine atom, making it less reactive in certain conditions.

3,5-Difluorophenylboronic acid: Substituted at different positions, affecting its reactivity and applications.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

生物活性

3-Chloro-2,5-difluorophenylboronic acid (CFB) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of chlorine and fluorine substituents, influence its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of CFB, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C6H4BClF2O2. The presence of halogen atoms (chlorine and fluorine) in its structure is significant as it enhances the compound's reactivity and interaction with biological targets. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 195.46 g/mol |

| Log P (octanol/water) | 0.56 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

CFB has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related study found that phenylboronic acids display moderate to strong inhibition against Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The effectiveness of CFB was assessed through MIC determination, which indicates the lowest concentration of a compound that inhibits visible growth of a microorganism. Preliminary results suggest that CFB exhibits promising antibacterial activity with MIC values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Echerichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

The biological mechanism by which CFB exerts its effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Molecular docking studies have suggested that CFB can bind effectively to specific bacterial enzymes, thereby inhibiting their function .

Case Studies

- Study on Antibacterial Efficacy : A recent study demonstrated that CFB showed a significant reduction in bacterial load in infected models when administered at therapeutic doses. The study highlighted its potential as a novel antibacterial agent against resistant strains .

- Anticancer Potential : Research has also explored the anticancer properties of boronic acids, including CFB. In vitro assays indicated that CFB could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

属性

IUPAC Name |

(3-chloro-2,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEJTTZXXILONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。